Product packaging for cis-4-Tetradecene(Cat. No.:CAS No. 41446-65-5)

cis-4-Tetradecene

Cat. No.: B12670666
CAS No.: 41446-65-5
M. Wt: 196.37 g/mol
InChI Key: XEIYDTUADLFFTM-CLFYSBASSA-N
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Description

cis-4-Tetradecene is a high-purity organic compound with the CAS Registry Number 41446-65-5 . It is a fourteen-carbon alkene characterized by a cis (or Z) configuration at the 4-position of the carbon chain. This stereochemistry is a key feature that influences its physical properties and reactivity in research applications. The compound has a molecular formula of C 14 H 28 and a molecular weight of 196.37 g/mol . Key physicochemical properties include a calculated boiling point of approximately 523.88 K (250.73 °C) and a melting point of 242.46 K (-30.69 °C) . Its density is reported to be around 0.764 g/mL at 25 °C . As a hydrocarbon, it is expected to be insoluble in water, with a calculated log 10 water solubility of -5.54 . This compound serves as a valuable intermediate and model substrate in various research fields. Its structure makes it suitable for studies in organic synthesis, where it can undergo typical alkene reactions such as oxidation, hydrogenation, and cycloaddition. It is also relevant in materials science for the synthesis of polymers or complex organic molecules, and in analytical chemistry as a standard for chromatography or mass spectrometry . Researchers value this compound for its defined stereochemistry, which is crucial for investigating reaction mechanisms and stereoselective synthesis. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for application in human or veterinary medicine. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B12670666 cis-4-Tetradecene CAS No. 41446-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41446-65-5

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(Z)-tetradec-4-ene

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7-

InChI Key

XEIYDTUADLFFTM-CLFYSBASSA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCC

Canonical SMILES

CCCCCCCCCC=CCCC

Origin of Product

United States

Synthetic Methodologies for Cis 4 Tetradecene

Classical Approaches to Stereoselective cis-4-Tetradecene Synthesis

Classical methods for generating cis-alkenes primarily rely on specific reagents and reaction conditions that favor the formation of the Z-isomer over the more thermodynamically stable E-isomer.

Wittig Olefination Variants for cis-Alkene Formation

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide. patsnap.comlibretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, when reacted with aldehydes, typically lead to the formation of the Z-alkene with high selectivity. libretexts.orgnrochemistry.com

For the synthesis of this compound, a suitable Wittig reagent would be generated from a phosphonium salt, such as butyltriphenylphosphonium bromide, by deprotonation with a strong base like n-butyllithium. This ylide would then react with decanal. The reaction proceeds through a betaine (B1666868) intermediate, which, for non-stabilized ylides under salt-free conditions, preferentially forms a cis-oxaphosphetane, leading to the cis-alkene product. nrochemistry.com

Table 1: Representative Wittig Reaction for cis-Alkene Synthesis

Reactant 1 Reactant 2 Base Solvent Product (Stereoselectivity)
Butyltriphenylphosphonium bromide Decanal n-Butyllithium THF This compound (>95% Z)

This table represents a generalized reaction scheme. Actual yields and stereoselectivity can vary based on specific reaction conditions.

Horner-Wadsworth-Emmons Reactions and Modifications

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for alkene synthesis, involving the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com While the classical HWE reaction typically favors the formation of E-alkenes, modifications have been developed to achieve high Z-selectivity. nih.gov

The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in a polar aprotic solvent like THF. nih.govorganicchemistrydata.org These conditions kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene. To synthesize this compound via this method, a phosphonate such as diethyl (decyl)phosphonate would be deprotonated and reacted with butyraldehyde (B50154) under these modified conditions.

Table 2: Still-Gennari Modification of HWE Reaction for cis-Alkene Synthesis

Phosphonate Aldehyde Base/Additive Solvent Product (Stereoselectivity)
Di(trifluoroethyl) (decyl)phosphonate Butyraldehyde KHMDS/18-crown-6 THF This compound (High Z)

This table illustrates the principle of the Still-Gennari modification. Specific reagents and conditions would need to be optimized for the synthesis of this compound.

Grignard Reagent-Mediated Coupling Strategies

Grignard reagents, which are organomagnesium halides, are versatile nucleophiles used in the formation of carbon-carbon bonds. pressbooks.pub The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by a nickel or palladium complex, can be employed for alkene synthesis. wikipedia.org

To synthesize this compound, a Grignard reagent such as decylmagnesium bromide could be coupled with a cis-1-halobut-1-ene in the presence of a suitable catalyst. However, the stereospecificity of the Kumada coupling with vinylic Grignard reagents can be variable, often leading to a mixture of cis and trans isomers. wikipedia.org Achieving high cis-selectivity requires careful selection of the catalyst and reaction conditions. For instance, the use of specific palladium catalysts has been shown to improve the stereoretention of the starting alkenyl halide.

A patent describes a process for preparing 11-tetradecenal where a Grignard reagent is coupled with a mixture of pentenyl chlorides, resulting in a mixture of cis and trans isomers. google.com This highlights the challenges in controlling stereoselectivity with this method.

Reduction of Alkynes to cis-Alkenes (e.g., Lindlar Catalysis)

The partial hydrogenation of an alkyne is a highly effective method for the stereoselective synthesis of cis-alkenes. pressbooks.publibretexts.org The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation. wikipedia.orgchemistrytalk.org The catalyst's reduced activity prevents the over-reduction of the alkyne to an alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene. pressbooks.pubchemistrytalk.org

For the synthesis of this compound, the starting material would be 4-tetradecyne (B15465062). Hydrogenation of 4-tetradecyne in the presence of Lindlar's catalyst would yield this compound. orgsyn.org This method is often preferred for its high stereospecificity and clean reaction profile.

Table 3: Lindlar Catalysis for cis-Alkene Synthesis

Starting Material Catalyst Reagent Product
4-Tetradecyne Lindlar's Catalyst (Pd/CaCO3, lead acetate, quinoline) H2 This compound

Other catalytic systems, such as (tetraphenylporphyrin)palladium, have also been shown to be effective for the chemoselective and stereoselective hydrogenation of alkynes to cis-alkenes. organic-chemistry.org

Advanced and Modern Synthetic Routes

Modern synthetic chemistry has introduced powerful new techniques for alkene synthesis, with olefin metathesis being a particularly prominent example.

Cross-Metathesis Reactions for this compound Construction

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. thieme-connect.delibretexts.org Cross-metathesis (CM) involves the reaction between two different alkenes. researchgate.netumicore.com

While early metathesis catalysts often produced a mixture of E and Z isomers, significant advancements have led to the development of highly Z-selective catalysts. These catalysts, often featuring specific ruthenium or molybdenum complexes, can be used to construct cis-alkenes with high stereocontrol.

To synthesize this compound via cross-metathesis, one could react 1-pentene (B89616) with 1-undecene (B165158) in the presence of a Z-selective metathesis catalyst. The reaction would produce this compound along with ethylene (B1197577) and other byproducts. The efficiency and selectivity of the reaction depend heavily on the choice of catalyst and the reaction conditions.

Table 4: Z-Selective Cross-Metathesis for cis-Alkene Synthesis

Alkene 1 Alkene 2 Catalyst Product (Stereoselectivity)
1-Pentene 1-Undecene Z-selective Ru or Mo catalyst This compound (High Z)

This table represents a potential synthetic route. The specific catalyst and conditions would be critical for achieving the desired outcome.

Catalytic Hydrogenation of Alkynes with Ligand Control

The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of stereoselective synthesis. For the production of this compound, this typically involves the partial hydrogenation of 4-tetryne. The choice of catalyst and, more specifically, the ligands associated with the metal center, is paramount in achieving high cis-selectivity and preventing over-reduction to the corresponding alkane.

A widely utilized method for this transformation is Lindlar hydrogenation. libretexts.org This process employs a palladium catalyst poisoned with lead acetate and quinoline, which deactivates the catalyst sufficiently to stop the hydrogenation at the alkene stage and favors the syn-addition of hydrogen, resulting in the cis-isomer. libretexts.org Research has also explored other catalytic systems to enhance selectivity and yield. For instance, nickel catalysts, such as those derived from Ni(NO₃)₂·6H₂O, have demonstrated high selectivity for Z-alkenes (cis-isomers) with a Z/E ratio greater than 99:1. researchgate.net The addition of specific multidentate ligands can even switch the selectivity to favor the E-alkene (trans-isomer). researchgate.net

Furthermore, cobalt-catalyzed transfer hydrogenation has emerged as a cost-effective method. researchgate.net By using a cobalt iodide (CoI₂) catalyst with water/methanol as the hydrogen source and zinc as a reductant, the E/Z selectivity can be controlled by the choice of solvent and the presence or absence of a bidentate phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.net Gold nanoparticles, when functionalized with nitrogen-containing bases, can form a frustrated Lewis pair interface that heterolytically activates H₂. acs.orgfigshare.com This allows for highly selective hydrogenation of alkynes to cis-alkenes, driven by electrostatic interactions. acs.org

Table 1: Comparison of Catalytic Systems for Alkyne Semihydrogenation

Catalyst SystemLigand/ModifierSelectivityKey Features
Palladium on Calcium CarbonateLead Acetate, Quinoline (Lindlar's Catalyst)High cis-selectivityPrevents over-reduction to alkane. libretexts.org
Nickel NanoparticlesNone>99:1 Z-selectivityHeterogeneous catalyst. researchgate.net
Cobalt Iodide (CoI₂)1,2-bis(diphenylphosphino)ethane (dppe)Switchable E/Z selectivityBase metal catalyst, uses H₂O/MeOH as H₂ source. researchgate.net
Gold NanoparticlesNitrogen-containing basesHigh cis-selectivityForms a frustrated Lewis pair interface. acs.orgfigshare.com

Enantioselective and Diastereoselective Approaches

While this compound itself is not chiral, the principles of enantioselective and diastereoselective synthesis are relevant when considering the synthesis of more complex molecules derived from it or when the synthetic route involves chiral intermediates.

For instance, diastereoselective synthesis of cis-substituted ring systems can be achieved through various catalytic methods. Mechanochemical ball-milling using an FeCl₃ catalyst has been shown to produce cis-2,4-diphenyltetrahydroquinolines with high diastereoselectivity. rsc.org While not directly synthesizing this compound, this illustrates a solvent-free method for achieving cis-diastereoselectivity.

In the context of creating specific stereoisomers, rhodium(II) acetate catalyzed reactions of α-diazo carbonyl compounds have been used to synthesize cis-fused hexahydro-1-benzofuran-3(2H)-one ring systems with complete diastereoselectivity. researchgate.net Furthermore, a one-pot, two-step procedure for the diastereoselective synthesis of cis-cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers has been developed, showcasing another method for controlling diastereoselectivity. rsc.org

Biocatalytic Transformations for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, operating under mild conditions, can catalyze reactions with high stereo- and regioselectivity. While specific biocatalytic routes for the direct production of this compound are not extensively documented in publicly available research, the principles of biocatalysis are applicable.

For example, the asymmetric reduction of prochiral ketones to chiral alcohols using carbonyl reductase (CRED) biocatalysts is a well-established industrial process. almacgroup.com This highlights the potential for using enzymes to create specific stereochemistries. Lipases are another class of enzymes widely used in industrial synthesis for their ability to function in non-conventional media and catalyze reactions like esterification. researchgate.netwur.nl The application of biocatalysis in the synthesis of flavor and fragrance compounds, which often share structural similarities with pheromones like tetradecene derivatives, underscores the potential for developing enzymatic routes for this compound. researchgate.net The use of whole-cell biocatalysts or isolated enzymes can lead to high-purity products under sustainable conditions. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often adjusted include temperature, pressure, catalyst loading, and solvent choice.

For catalytic hydrogenations, controlling the reaction temperature and hydrogen pressure is critical to prevent over-reduction and isomerization of the desired cis-alkene. In a study on the continuous flow synthesis of a key building block for a pharmaceutical, the optimization of process parameters like temperature and reagent stoichiometry was shown to significantly improve product yield and purity. acs.org For example, in the nitration of 4-fluoro-2-methoxyaniline, moving from batch to continuous flow processing allowed for better temperature control and a higher yield of the desired product. acs.org

The choice of solvent can also dramatically affect reaction outcomes. Research on environmentally benign solvents has shown that solvents like polyethylene (B3416737) glycol (PEG) can be effective for the partial reduction of alkynes to cis-olefins using Lindlar's catalyst, with the solvent and catalyst being reusable for multiple cycles. researchgate.net

Table 2: Optimization Parameters in Alkene Synthesis

ParameterEffect on ReactionExample of Optimization
Temperature Influences reaction rate and selectivity. Higher temperatures can lead to over-reduction or isomerization.In a continuous flow nitration, precise temperature control prevented the formation of unwanted byproducts. acs.org
Catalyst Loading Affects reaction rate and cost. Lowering catalyst loading without compromising yield is desirable.Optimization of a rhodium-catalyzed hydroformylation involved adjusting catalyst and ligand concentrations. researchgate.net
Solvent Can impact catalyst activity, substrate solubility, and product selectivity.Using PEG as a solvent for Lindlar hydrogenation allowed for catalyst and solvent recycling. researchgate.net
Pressure (for hydrogenation) Higher hydrogen pressure can increase the rate of hydrogenation but also the risk of over-reduction.In the hydrogenation of 4-tert-butylcyclohexanone, hydrogen pressure was a key parameter for achieving high cis-selectivity. google.com

Green Chemistry Principles in this compound Manufacturing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Synthesis Strategies

Eliminating organic solvents is a key goal of green chemistry, as they are often flammable, toxic, and contribute to waste. researchgate.net Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative. For example, the FeCl₃-promoted Diels-Alder reaction to produce cis-2,4-diphenyltetrahydroquinolines can be performed under solvent-free conditions using ball-milling, with a simple work-up procedure. rsc.org

Another approach is to use the reactants themselves as the solvent, particularly in continuous flow systems. While not a direct synthesis of this compound, the optimization of a solvent-free biocatalytic synthesis of a biolubricant demonstrates the feasibility of this approach for esterification reactions, which could be relevant for derivatives of this compound. mdpi.com

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. escholarship.org Reactions with high atom economy, such as addition reactions, are preferred in green chemistry. The catalytic hydrogenation of 4-tetryne to this compound is an example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.

Waste minimization can be achieved through various strategies, including catalyst recycling and the use of less hazardous reagents. The use of heterogeneous catalysts, like the nickel nanoparticles mentioned earlier, simplifies catalyst recovery and reuse. researchgate.net Similarly, the development of biocatalytic processes often leads to less waste due to the high selectivity of enzymes and the milder reaction conditions employed. researchgate.net Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging green technology that can reduce chemical waste by using electrons as a "reagent". osti.gov

Sustainable Catalyst Development for this compound

The synthesis of specific alkene isomers such as this compound is of significant interest, and olefin metathesis has emerged as a powerful and versatile tool for its potential production. The drive towards green chemistry has placed a strong emphasis on developing sustainable catalytic systems that are not only efficient and selective but also utilize earth-abundant metals and allow for catalyst recycling. Research in this area has focused on designing catalysts that can control the stereochemistry of the resulting double bond, favoring the cis (or Z) isomer, while adhering to principles of sustainability.

A primary synthetic route to 4-tetradecene is through the cross-metathesis of terminal alkenes, for instance, 1-hexene (B165129) and 1-decene. The development of catalysts that can facilitate this transformation with high Z-selectivity is crucial.

Ruthenium-Based Catalysts for Z-Selective Metathesis

Ruthenium complexes have been at the forefront of olefin metathesis due to their functional group tolerance and high activity. researchgate.net A significant breakthrough in producing cis-alkenes has been the development of ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands. These catalysts are designed to create a specific steric environment around the metal center, which favors the formation of the Z-isomer.

Researchers have synthesized ruthenium catalysts with cyclometalated NHC ligands that demonstrate exceptional performance in self- and cross-metathesis reactions. These catalysts can achieve high conversions and remarkable Z-selectivity (up to >99%) at low catalyst loadings. acs.org The structure of the NHC ligand, particularly the use of bulky substituents like adamantyl groups, is critical for inducing this high selectivity. acs.orgbeilstein-journals.org For example, a ruthenium catalyst featuring an NHC ligand with an N-adamantyl substituent, which undergoes C-H activation to form a chelating structure, has shown excellent Z-selectivity in the homodimerization of various terminal olefins. acs.org

Further advancements include ruthenium catalysts bearing dithiolate ligands, which exhibit high efficiency and exceptional Z-selectivity (93:7 to >98:2 Z:E) in metathesis reactions performed at room temperature. researchgate.net The ability to achieve high cis-selectivity is a significant step towards the sustainable synthesis of target molecules like this compound.

Table 1: Performance of Z-Selective Ruthenium Catalysts in Homodimerization of Terminal Olefins This table presents representative data for catalysts similar to those that would be used for this compound synthesis.

Catalyst TypeSubstrateZ:E SelectivityConversion/YieldReference
Chelated Ru-NHC (N-Adamantyl)1-Hexene98:288% Conversion acs.org
Ru-DithiolateAllylbenzene>98:2>98% Yield researchgate.netmdpi.com
Chelated Ru-NHC (N-2,6-diisopropylphenyl)1-Octene>95:5High TON (up to 7400) researchgate.net

Iron-Based Catalysts: An Earth-Abundant Alternative

While ruthenium catalysts are highly effective, ruthenium is a precious, low-abundance metal. A key goal in sustainable catalysis is to replace such metals with earth-abundant and less toxic alternatives like iron. acs.org The development of iron-based catalysts for olefin synthesis is a burgeoning field. researchgate.net

Chemists have developed iron complexes with redox-active ligands, such as pyridine(diimine) ligands, that are highly active for the hydrogenation of alkenes, a related transformation. acs.org More relevant to C-C bond formation, iron-based systems are being explored for reactions like hydroboration and hydrofunctionalization of alkenes. researchgate.netnus.edu.sgresearchgate.net While achieving the high stereoselectivity of advanced ruthenium systems remains a challenge, the use of iron represents a significant move towards more sustainable chemical production. For instance, iron complexes have been successfully used as catalysts for the epoxidation of alkenes like oleic acid, demonstrating their utility in modifying C=C bonds in long-chain molecules. mdpi.com The ongoing development of these catalysts holds promise for future applications in selective olefin metathesis.

Other Sustainable Strategies

Beyond the catalyst's metal core, other strategies contribute to the sustainability of the synthesis. One approach is the heterogenization of catalysts by supporting them on solid materials like Amberlyst-15, a sulfonic acid resin. This allows for easy separation of the catalyst from the product mixture and potential recycling, reducing waste and cost. Ruthenium-based metathesis catalysts supported on Amberlyst-15 have shown high activity in various metathesis reactions, with minimal leaching of the metal into the product. d-nb.info

Another strategy involves using greener reaction media. Room-temperature ionic liquids (RTILs) have been investigated as alternative solvents for the ethenolysis of methyl oleate (B1233923) using ruthenium catalysts. nih.gov These solvents can help in the recovery and recycling of the catalyst, which is a critical factor for industrial applications. nih.gov

Reactivity and Chemical Transformations of Cis 4 Tetradecene

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction type for alkenes, where an electrophile attacks the electron-rich double bond. savemyexams.com This process generally involves the formation of a carbocation intermediate, which then reacts with a nucleophile to yield the final product. vedantu.com

Hydrohalogenation and Hydration Studies

Hydrohalogenation involves the addition of hydrogen halides (such as HBr or HCl) across the double bond of an alkene. pressbooks.pub In the case of cis-4-tetradecene, an unsymmetrical alkene, the addition of a hydrogen halide is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.com The subsequent attack by the halide ion on the carbocation yields the major product. youtube.com For this compound, this would result in the halogen attaching to the C5 position.

ReactantReagentPredicted Major ProductRule Followed
This compoundHBr5-BromotetradecaneMarkovnikov's Rule
This compoundHCl5-ChlorotetradecaneMarkovnikov's Rule

Hydration , the addition of water across the double bond, typically requires an acid catalyst. The mechanism is similar to hydrohalogenation, involving the formation of a carbocation intermediate followed by the attack of a water molecule. vedantu.com For this compound, acid-catalyzed hydration would be expected to yield 5-tetradecanol (B3368437) as the major product, again following Markovnikov's rule.

Halogenation and Interhalogenation Reactions

Halogenation is the addition of halogens (like Br₂ or Cl₂) to an alkene. savemyexams.com This reaction proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For this compound, bromination would yield (4R,5S)-4,5-dibromotetradecane and its enantiomer, (4S,5R)-4,5-dibromotetradecane, as a racemic mixture.

Interhalogenation involves the addition of compounds containing two different halogens (e.g., BrCl). The more electronegative halogen acts as the nucleophile and adds to the more substituted carbon of the double bond, following a mechanism similar to halogenation.

Oxymercuration-Demercuration Pathways

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that follows Markovnikov's rule but avoids carbocation rearrangements. wikipedia.org In the first step, the alkene reacts with mercuric acetate (B1210297) in water, leading to the anti-addition of a hydroxyl group and an acetoxymercury group across the double bond. wikipedia.orgyoutube.com The subsequent demercuration step, using sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com Applying this to this compound, the expected product is 5-tetradecanol.

Reaction StepReagentsIntermediate/ProductStereochemistry
OxymercurationHg(OAc)₂, H₂OOrganomercury alcoholanti-addition
DemercurationNaBH₄Alcohol (5-tetradecanol)Not stereospecific

Radical and Pericyclic Reactions

Free Radical Addition Mechanisms

Under certain conditions, such as in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism. wikipedia.org This pathway leads to an anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which then adds to the double bond at the less substituted carbon (C4 in this compound) to form a more stable secondary radical at C5. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, continuing the chain reaction. wikipedia.org Therefore, the free-radical addition of HBr to this compound would yield 4-bromotetradecane.

Studies on the gas-phase reactions of OH radicals with 7-tetradecene (B6595692) have provided insights into the atmospheric chemistry of long-chain alkenes. acs.org These reactions can lead to the formation of various oxygenated products.

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a cyclic compound. libretexts.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.orglibretexts.org

For this compound to participate in a Diels-Alder reaction, it would act as the dienophile. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which this compound lacks. organic-chemistry.orglibretexts.org However, it can still react with an electron-rich diene. The reaction is stereospecific, meaning the cis stereochemistry of the dienophile is retained in the product. libretexts.org For instance, the reaction of this compound with a diene like 1,3-butadiene (B125203) would result in a cyclohexene (B86901) derivative with the propyl and nonyl groups in a cis relationship.

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step without intermediates. unina.itlibretexts.org The stereochemical outcome is predictable based on the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory. kharagpurcollege.ac.inlibretexts.org

Oxidation Reactions and Products

The double bond in this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, or cleaved carbonyl compounds. ontosight.ai

Epoxidation

The conversion of this compound to its corresponding epoxide, cis-1,2-epoxy-4-tetradecene, is a common transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction proceeds via the electrophilic addition of an oxygen atom to the double bond, resulting in a three-membered cyclic ether known as an oxirane. libretexts.org The stereochemistry of the starting alkene is retained in the product, meaning the cis-alkene yields a cis-epoxide. In non-aqueous solvents, the epoxide can be isolated as the final product. libretexts.org However, in the presence of an acid or base catalyst in an aqueous medium, the epoxide ring can be hydrolyzed to form a vicinal diol. libretexts.org

Enzymatic epoxidation of long-chain alkenes, including those similar in structure to this compound, has also been explored. Fungal peroxygenases, for instance, can catalyze the epoxidation of terminal alkenes, although their efficiency with internal alkenes like this compound may vary. csic.esresearchgate.net

Hydroxylation

Hydroxylation of this compound results in the formation of tetradecane-4,5-diol. This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This process yields a diol with both hydroxyl groups on the same side of the carbon chain. Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are used for this transformation. libretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic intermediate, which is then cleaved to give the syn-diol. libretexts.org Due to the high cost and toxicity of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric oxidizing agent like hydrogen peroxide. libretexts.org

Anti-dihydroxylation: This pathway produces a diol with the hydroxyl groups on opposite sides of the carbon chain. It is typically a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The water molecule attacks the protonated epoxide from the side opposite to the existing oxygen atom, resulting in the anti-configuration. libretexts.org

Table 1: Key Oxidation Reactions of cis-4-Tetradecene

Reaction Type Reagent(s) Major Product(s) Stereochemistry
Epoxidation mCPBA cis-1,2-epoxy-4-tetradecene Syn-addition

Ozonolysis

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. wikipedia.orglibretexts.org When this compound is treated with ozone (O₃), it forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (trioxolane). msu.edulibretexts.org Subsequent workup of the ozonide determines the final products. libretexts.org

Reductive Workup: Treatment of the ozonide with a reducing agent, such as zinc metal in water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide and yields two aldehyde molecules. libretexts.org In the case of this compound, this results in the formation of butanal and decanal.

Oxidative Workup: If the ozonide is worked up with an oxidizing agent, typically hydrogen peroxide (H₂O₂), the resulting products are carboxylic acids. libretexts.org Ozonolysis of this compound followed by an oxidative workup would yield butanoic acid and decanoic acid.

The Criegee mechanism, proposed in 1953, details the formation of a carbonyl oxide and a carbonyl compound from the molozonide, which then recombine to form the stable ozonide. wikipedia.orgmsu.edu

Other Oxidative Cleavage Methods

Besides ozonolysis, other reagents can achieve the oxidative cleavage of alkenes. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can also cleave the double bond. libretexts.org However, this method often leads to further oxidation of the products. For internal alkenes like this compound, this would also produce carboxylic acids, namely butanoic acid and decanoic acid. Another method involves a two-step process of dihydroxylation followed by cleavage of the resulting glycol with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org

Epoxidation and Hydroxylation Routes

Reduction and Hydrogenation Processes

The double bond of this compound can be reduced to a single bond through hydrogenation.

The most common method for reducing alkenes is catalytic hydrogenation. odu.edu In this process, this compound is reacted with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). google.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. The hydrogenation occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This process results in the syn-addition of two hydrogen atoms across the double bond, converting this compound into n-tetradecane. rsc.org

In derivatives of this compound that contain other functional groups, selective reduction of those groups while preserving the double bond can be a synthetic challenge. The reactivity of various functional groups towards reducing agents varies. For instance, when using borane (B79455) (BH₃) as a reducing agent, the reactivity order generally places carboxylic acids and olefins as more reactive than ketones, nitriles, epoxides, and esters. uantwerpen.be This differential reactivity can be exploited for selective reductions. For example, a carboxylic acid group on a derivative of this compound could potentially be reduced without affecting the double bond, depending on the specific reaction conditions and reagents used.

Conversely, it is also possible to selectively reduce the double bond in the presence of less reactive functional groups. Catalytic transfer hydrogenation, which uses a hydrogen donor like 2-propanol instead of H₂ gas, can sometimes offer different selectivity profiles. odu.edu

Catalytic Hydrogenation to n-Tetradecane

Polymerization and Oligomerization Studies Involving this compound

This compound, as an olefin, can participate in polymerization and oligomerization reactions, although it is less reactive in this regard than α-olefins (1-alkenes).

Polymerization

The polymerization of internal olefins like this compound is generally more challenging than that of terminal olefins. However, specific catalyst systems can facilitate this process. For instance, certain titanium-based catalysts have been used for the polymerization of long-chain α-olefins like 1-tetradecene (B72687) to produce high molecular weight polymers. acs.orgresearchgate.net While direct polymerization of this compound is less common, it could potentially be incorporated into copolymers. Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating polymers with specific stereochemistry, such as all-cis polymers, from cyclic monomers. acs.orgresearchgate.net While not directly applicable to this compound, the principles of controlling double bond geometry are central to this field.

Oligomerization

Oligomerization is a process where a few monomer units are linked together. Various catalyst systems, including those based on metallocenes, have been developed for the oligomerization of α-olefins like 1-tetradecene to produce polyalphaolefins (PAOs), which are used as synthetic lubricants. google.comgoogle.com Internal olefins can also be involved in oligomerization processes. For example, tandem catalytic systems that combine an "alkene zipper" catalyst (for isomerization) with a metathesis catalyst can convert internal olefins into different, potentially more valuable, olefin products. acs.org Such a system could isomerize this compound to a terminal olefin, which could then undergo more facile oligomerization.

Furthermore, the epoxide derivative of this compound can undergo cationic oligomerization. Studies on 7,8-tetradecene oxide, a positional isomer, have shown that its ring-opening can lead to a mixture of cyclic and linear oligoethers. researchgate.net

Functionalization and Derivatization Strategies for this compound

The carbon-carbon double bond in this compound is the molecule's primary site of reactivity, making it a versatile precursor for a variety of functionalized derivatives. The electron-rich nature of the π-bond allows for electrophilic additions and other transformations, enabling the introduction of diverse functional groups. These modifications are crucial for synthesizing value-added chemicals, such as polymers, surfactants, lubricants, and fine chemical intermediates. Key strategies for its functionalization include epoxidation, dihydroxylation, olefin metathesis, and polymerization, each providing a pathway to distinct classes of derivatives.

Epoxidation

Epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form an oxirane ring, yielding cis-4,5-epoxytetradecane. This three-membered cyclic ether is a highly valuable intermediate due to the ring strain, which facilitates subsequent nucleophilic ring-opening reactions to produce a range of difunctional compounds.

Various methods can achieve the epoxidation of alkenes. Enzymatic epoxidation, for instance, offers a green chemistry approach. Studies on fungal unspecific peroxygenases (UPOs) have demonstrated the successful epoxidation of terminal long-chain alkenes like 1-tetradecene. mdpi.comcsic.es The MroUPO enzyme from Marasmius rotula shows high selectivity, producing 96% 1,2-epoxytetradecane (B1585259) from 1-tetradecene. csic.es This enzymatic approach could be adapted for internal olefins like this compound.

Metal-catalyzed systems are also highly effective. Nickel(II) complexes, when used with molecular oxygen and an aldehyde co-reductant, can catalyze the epoxidation of various olefins. oup.com For industrial-scale synthesis, the reaction of the alkene with a peracid, which can be formed in situ from a carboxylic acid and hydrogen peroxide, is a common method. google.com

Reaction Reagent/Catalyst Conditions Primary Product Reference
Enzymatic EpoxidationUnspecific Peroxygenase (e.g., MroUPO)Aqueous buffer, H₂O₂, cosolvent (e.g., acetone)cis-4,5-Epoxytetradecane mdpi.com, csic.es
Nickel-Catalyzed EpoxidationNi(II) complex, O₂, Aldehyde (e.g., Isovaleraldehyde)Organic solvent (e.g., 1,2-dichloroethane), Room Tempcis-4,5-Epoxytetradecane oup.com
Peracid EpoxidationPeroxycarboxylic acid (e.g., m-CPBA) or H₂O₂/Carboxylic AcidOrganic solventcis-4,5-Epoxytetradecane google.com

Dihydroxylation

Dihydroxylation transforms the alkene into a vicinal diol (a glycol) by adding two hydroxyl (-OH) groups across the double bond. For this compound, this reaction yields tetradecane-4,5-diol. The stereochemistry of the product is dependent on the reagents used.

Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, can be achieved using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester, which is then cleaved to give the syn-diol. masterorganicchemistry.com Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed using a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comlibretexts.org Rhenium-based catalysts, such as rhenium heptoxide (Re₂O₇) with hydrogen peroxide, have also proven effective for the dihydroxylation of various long-chain olefins, including isomers of tetradecene. google.com

Reaction Reagent/Catalyst Key Features Primary Product Reference
Syn-Dihydroxylation1. OsO₄ (catalytic), NMO2. H₂OStereospecific syn-additionsyn-Tetradecane-4,5-diol masterorganicchemistry.com, libretexts.org
Syn-Dihydroxylation1. Cold, dilute KMnO₄2. NaOH (aq)Stereospecific syn-addition; provides color testsyn-Tetradecane-4,5-diol libretexts.org
Rhenium-Catalyzed OxidationRe₂O₇, H₂O₂Effective for long-chain olefinsTetradecane-4,5-diol google.com

Olefin Metathesis

Olefin metathesis is a powerful reaction that reorganizes the alkylidene fragments of alkenes, catalyzed by transition metal complexes (e.g., ruthenium or tungsten-based). For this compound, this could involve self-metathesis or cross-metathesis with other olefins. While the self-metathesis of a symmetrical internal alkene like this compound would result in regenerating the starting material, it can readily participate in cross-metathesis reactions. For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would cleave the double bond to produce 1-butene (B85601) and 1-dodecene. Tandem isomerization-metathesis reactions can also be employed to convert internal olefins into different, often terminal, olefins, which can then be coupled. mit.eduacs.org

Polymerization

This compound can act as a monomer in polymerization reactions. A notable example is its use in alternating copolymerization. Research has shown that 1-tetradecene can be copolymerized with maleic anhydride (B1165640) to create poly(maleic anhydride-alt-1-tetradecene). ucl.ac.uk This amphiphilic polymer, bearing hydrophobic C₁₄ alkyl chains, has applications in surface functionalization of nanoparticles for biomedical uses. ucl.ac.uk A similar strategy could be applied to this compound to synthesize functional polymers.

Other Derivatizations

Hydroboration-Isomerization : This strategy is used to transform internal olefins into terminal ones. The process involves the addition of a borane reagent across the double bond, which can then migrate along the alkyl chain to the thermodynamically favored, less sterically hindered terminal position. uantwerpen.be Subsequent oxidation or other functionalization of the resulting terminal organoborane provides a route to α,ω-bifunctional long-chain molecules. uantwerpen.be

Analytical Derivatization : For structural elucidation, particularly for locating the double bond via gas chromatography-mass spectrometry (GC-MS), this compound can be derivatized. A common method is the addition of dimethyl disulfide (DMDS) across the double bond, which forms a stable thioether adduct. researchgate.netresearchgate.net The fragmentation pattern of this adduct in the mass spectrometer allows for unambiguous determination of the original double bond position. researchgate.net

Biological Roles and Ecological Significance of Cis 4 Tetradecene

Occurrence as a Semiochemical in Insect Communication

Semiochemicals are chemical substances released by an organism that elicit a behavioral or physiological response in another organism. These chemical signals are fundamental to communication within a species (pheromones) or between different species (allelochemicals). They govern critical behaviors such as mating, aggregation, trail-following, and alarm signaling.

Pheromonal Activity in Specific Insect Species

While numerous long-chain alkenes and their functionalized derivatives are well-established as potent sex, aggregation, or alarm pheromones in a wide array of insect species, the specific role of cis-4-tetradecene as a pheromone component is not prominently documented in existing scientific literature. Many insect pheromones are highly specific blends of multiple compounds, where the precise ratio of isomers and functional groups is critical for eliciting a behavioral response. Although related compounds, such as other tetradecene isomers or their aldehyde and acetate (B1210297) derivatives, are known pheromones for various moths and beetles, specific field or laboratory studies confirming the pheromonal activity of this compound remain limited.

Role in Mating Disruption and Pest Management Research

Mating disruption is a pest management technique that permeates an area with a synthetic version of an insect's sex pheromone. This high concentration of the chemical messenger confuses males and prevents them from locating females, thereby disrupting mating and suppressing the pest population. This method is considered an environmentally benign alternative to conventional insecticides.

Given the lack of conclusive evidence identifying this compound as a key sex pheromone for specific pest insects, its application or research in mating disruption programs has not been established. The development of a mating disruption strategy is contingent upon the unambiguous identification of the active pheromone components that mediate mate-finding for a target pest.

Chemoecological Interactions and Behavioral Responses

Chemoecology is the study of the chemical interactions between living organisms. These interactions, mediated by semiochemicals, are the foundation of ecosystem structure and function. The behavioral responses of an insect to a specific chemical cue can range from attraction to repulsion, and these responses are often highly context-dependent.

Presence in Plant Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that easily evaporate at room temperature. Plants produce a vast array of VOCs that play crucial roles in their life cycle, including attracting pollinators, defending against herbivores, and communicating with neighboring plants.

This compound has been identified as a constituent of the volatile profile of the Blue Anise Sage (Salvia guaranitica), a perennial plant native to South America. nih.govsemanticscholar.org In a comprehensive analysis of the metabolites from various parts of the plant, this compound was detected in the essential oil extracted from the leaves. nih.gov

Table 1: Detection of this compound in Salvia guaranitica

Plant SpeciesPartCompound IdentifiedRelative Amount (%)Reference
Salvia guaraniticaLeavesThis compound2.4 nih.govsemanticscholar.org

Biosynthetic Pathways in Plants for this compound

The biosynthesis of long-chain alkenes like this compound in plants is an extension of fatty acid metabolism. The general pathway is understood to proceed through several key stages:

Fatty Acid Synthesis: The process begins in the plastids with the synthesis of C₁₆ (palmitic) and C₁₈ (stearic) fatty acids. nih.gov

Elongation: These fatty acids are transported to the endoplasmic reticulum, where they are elongated by a series of enzymes known as fatty acid elongase (FAE) complexes. This process adds two-carbon units to the acyl chain to produce very-long-chain fatty acids (VLCFAs). mdpi.com

Desaturation: The introduction of a double bond to form an alkene is a critical step. The position and stereochemistry (cis or trans) of the double bond are determined by specific desaturase enzymes. For an alkene like this compound, a desaturase would act on the fatty acid precursor to create the double bond at the fourth carbon position. The synthesis likely branches off early, utilizing a distinct pool of unsaturated fatty acid substrates. nih.gov

Alkene Formation: The final step is the conversion of the VLCFA precursor into an alkene. This is believed to occur via an alkane-forming pathway that involves the removal of a carboxyl group (decarbonylation). frontiersin.org The enzymes responsible for this final conversion, such as CER1 and CER3 in the model plant Arabidopsis, are key to the production of cuticular hydrocarbons. frontiersin.org

Ecological Functions in Plant-Insect or Plant-Microbe Interactions

Plant VOCs are critical mediators of ecological interactions. They can act as attractants for pollinators and seed dispersers or as repellents against herbivores. researchgate.net When a plant is damaged by an insect, it can release a specific blend of herbivore-induced plant volatiles (HIPVs) that can attract natural enemies (predators or parasitoids) of the attacking insect, a form of indirect defense. Furthermore, some VOCs possess antimicrobial properties, helping to protect the plant from pathogenic fungi and bacteria.

Metabolic Pathways and Biosynthesis in Microorganisms

The production of hydrocarbons, including alkenes like this compound, by microorganisms is a subject of growing research interest. These compounds are synthesized through various metabolic pathways, often involving modifications of fatty acid metabolism.

While specific pathways dedicated exclusively to this compound are not extensively documented, the biosynthesis of mid-chain alkenes in microorganisms is generally understood to proceed through several potential enzymatic routes. These routes leverage the cell's fatty acid biosynthesis machinery to produce fatty acid precursors, which are then converted into alkenes.

One proposed mechanism involves a fatty acid desaturase followed by a decarboxylase. In this pathway, a saturated fatty acid, stearic acid (C18:0), undergoes desaturation to form oleic acid (C18:1Δ9). Subsequent rounds of chain shortening via β-oxidation could theoretically produce a C14:1 fatty acid. A specific fatty acyl-ACP reductase and an aldehyde-deformylating oxygenase could then convert this intermediate into the corresponding alkene.

A more direct route involves specialized enzyme systems that introduce a double bond and then cleave the carboxylic acid group. For instance, certain cyanobacteria utilize a multi-enzyme system for alkene biosynthesis. This involves a fatty acyl-ACP synthetase, a fatty acyl-ACP reductase to form a fatty aldehyde, and finally an aldehyde-deformylating oxygenase to produce the terminal alkene and formate. To produce a non-terminal alkene like this compound, this pathway would require modification or the involvement of different enzyme specificities.

In some eukaryotic microalgae, long-chain alkenes are abundant. Their biosynthesis is thought to be linked to fatty acid metabolism, potentially involving specific elongases and desaturases that produce the C14 fatty acid precursor with a double bond at the correct position, followed by a decarboxylation step. Cytochrome P450 enzymes, known for their versatility in hydrocarbon metabolism, could also play a role in the final conversion step in some eukaryotes. google.com

Potential Enzyme Class Function in Alkene Biosynthesis Organism Type
Fatty Acyl-ACP SynthetaseActivates fatty acids for downstream processing.Prokaryotes, Eukaryotes
DesaturaseIntroduces double bonds into fatty acid chains.Prokaryotes, Eukaryotes
Aldehyde-Deformylating OxygenaseConverts fatty aldehydes to alkenes.Prokaryotes (e.g., Cyanobacteria)
DecarboxylaseRemoves carboxyl group from fatty acids to yield hydrocarbons.Eukaryotes (e.g., Microalgae)
Cytochrome P450 MonooxygenaseCatalyzes diverse oxidative reactions, including potential terminal steps in hydrocarbon synthesis.Prokaryotes, Eukaryotes

Microorganisms play a crucial role in the environmental fate of hydrocarbons. The degradation of alkenes like this compound can proceed through several aerobic and anaerobic pathways. The presence of the cis-configured double bond influences the initial steps of microbial attack.

Under aerobic conditions, the primary mechanism involves oxygenases. Microorganisms can initiate degradation at either the terminal methyl group or the double bond.

Terminal Oxidation: A monooxygenase can hydroxylate the terminal carbon, leading to the formation of tetradecen-1-ol. This alcohol can be further oxidized to an aldehyde and then to a fatty acid, which enters the β-oxidation pathway.

Attack at the Double Bond: The double bond can be epoxidized by a monooxygenase to form an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol, which can be further metabolized. Alternatively, the double bond can be cleaved directly by a dioxygenase.

Under anaerobic conditions, such as in sulfate-reducing bacteria, the degradation pathways are different. The sulfate-reducing bacterium Desulfatibacillum aliphaticivorans is known to metabolize 1-alkenes. nih.gov Its mechanisms involve the oxidation of the double bond at C-1 and subterminal addition of carbon. nih.gov For an internal alkene like this compound, a possible mechanism could involve the isomerization of the double bond to a terminal position, a reaction catalyzed by an isomerase, followed by known terminal alkene degradation pathways. Some bacteria possess cis-trans isomerases, which can convert cis isomers to trans isomers, potentially making them more amenable to certain degradative enzymes. nih.gov

Microorganism Example Degradation Pathway Key Enzymes Environmental Condition
Pseudomonas sp.Aerobic oxidation of alkanes/alkenes.Alkane monooxygenases, Alcohol dehydrogenases.Aerobic
Rhodococcus sp.Aerobic degradation of rubber (poly-cis-isoprene).Oxygenases.Aerobic
Desulfatibacillum aliphaticivoransAnaerobic metabolism of 1-alkenes.(Not fully elucidated)Anaerobic
Micrococcus luteusDegrades cis-urocanic acid via isomerization.cis-Urocanic acid isomerase.Aerobic

Enzymatic Synthesis Mechanisms in Prokaryotes and Eukaryotes

Role in Other Biological Systems (e.g., Marine Organisms)

Alkenes, including various isomers of tetradecene, have been identified as volatile or lipid components in a range of marine organisms, particularly macroalgae (seaweeds). researchgate.net In this context, they can serve multiple functions, from structural roles within cell membranes to acting as chemical signals.

In some species of red and brown algae, tetradecenes are among the suite of hydrocarbons released. researchgate.net While the precise function of this compound is not specifically defined, related compounds offer clues. For example, (Z)-4-tetradecenal, the corresponding aldehyde, is found in marine organisms as a component of lipid peroxidation products and can be a precursor for plasmalogens, which are important ether phospholipids (B1166683) in cell membranes. vulcanchem.com This suggests that this compound could be an intermediate in the biosynthesis or degradation of these more complex lipids.

These compounds can also act as pheromones or defense compounds in the marine environment. The structural diversity of alkenes produced by algae suggests they may play roles in mediating ecological interactions, such as deterring herbivores or preventing fouling by other organisms.

Marine Organism Group Identified Related Compounds Potential Role of this compound
Marine Macroalgae (e.g., Rhodophyta, Phaeophyceae)Tetradecene isomers, Heptadecene. researchgate.netComponent of volatile oils, potential signaling molecule.
Various Marine Organisms4-Tetradecenal. vulcanchem.comPrecursor to lipid components like plasmalogens.

Impact on Biodiversity and Ecosystem Dynamics (non-human context)

The specific impact of this compound on biodiversity and ecosystem dynamics has not been a focus of extensive research. However, the influence of long-chain hydrocarbons on ecosystems can be inferred from their general properties and the effects of related compounds. Chemical pollution is recognized as a major driver of biodiversity loss. euagenda.euresearchgate.net

As a volatile organic compound, this compound could act as an infochemical, influencing the behavior of organisms. For instance, many insects use specific alkene isomers as pheromones for mating, and the introduction of a novel alkene could potentially interfere with these signaling systems.

Any significant, widespread increase in the environmental concentration of a specific alkene like this compound above natural background levels could selectively pressure populations, potentially leading to shifts in species abundance and a reduction in local biodiversity. However, without targeted studies, these impacts remain largely theoretical.

Advanced Analytical Strategies for Cis 4 Tetradecene

Chromatographic Separation and Purity Assessment

Chromatography is an essential tool for separating cis-4-Tetradecene from reaction byproducts, starting materials, and its geometric isomer, trans-4-Tetradecene. The choice of chromatographic method depends on the specific requirements of the analysis, such as purity assessment or isomeric separation.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves careful selection of the stationary phase, temperature programming, and carrier gas.

Detailed research has shown that high-resolution capillary columns are necessary for the effective separation of complex mixtures of alkene isomers. For instance, the separation of n-tetradecene isomers has been successfully achieved using long capillary columns. vurup.sk The elution order in gas-liquid chromatography is influenced by the boiling points of the solutes and their interaction with the stationary phase. libretexts.org Nonpolar solutes are generally best separated using nonpolar stationary phases. libretexts.org

In the analysis of products from the catalytic dehydrogenation of n-tetradecane, various isomers of tetradecene, including cis- and trans-4-tetradecene, were separated. This separation can be optimized by adjusting parameters like the column temperature and the carrier gas flow rate. webassign.net For the separation of alkene isomers, including cis/trans pairs, polar stationary phases like Carbowax 20M have been used effectively in long capillary columns. stackexchange.com The choice of stationary phase is critical; for example, liquid crystalline stationary phases have demonstrated high isomeric selectivity for separating positional and cis-trans isomers of hydrocarbons. vurup.sk

A typical GC method for analyzing a mixture containing this compound might involve the following conditions:

Table 1: Example GC Parameters for Alkene Isomer Separation

ParameterConditionReference
Column TypeCapillary Column (e.g., HP-PONA) researchgate.net
Stationary PhaseNonpolar (e.g., Squalane) or Polar (e.g., Carbowax 20M) vurup.skstackexchange.com
Column Length50 m - 300 m stackexchange.comresearchgate.net
Carrier GasHelium (He), Argon (Ar), or Nitrogen (N₂) libretexts.org
Temperature ProgramIsothermal or Gradient (e.g., 40°C hold, then ramp to 200°C) researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the separation of geometric isomers, particularly when GC is not suitable. The separation of cis and trans isomers can be challenging due to their similar physical properties. libretexts.org However, specialized columns and mobile phases can achieve this separation.

Reversed-phase HPLC, often using a C18 column, is a common starting point. nih.gov The subtle differences in the three-dimensional shape between cis and trans isomers can lead to differential retention on the stationary phase. The "bent" shape of a cis isomer like this compound may interact differently with the stationary phase compared to the more linear "trans" isomer. nih.gov For challenging separations of cis-trans isomers, columns with specific functionalities, such as embedded amide or C8 columns, are often preferred. libretexts.org

A more specialized technique involves silver ion HPLC (Ag-HPLC). This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of the double bond. The strength of this interaction, and thus the retention time, is sensitive to the geometry of the double bond. Generally, trans isomers elute before their corresponding cis isomers because of greater steric hindrance in the formation of the silver ion complex with the trans double bond. mdpi.com This technique has proven effective for the good separation of analytes based on the number of double bonds, their geometry (cis/trans), and their position. mdpi.com

Spectroscopic Elucidation and Structural Confirmation in Synthesis Validation

Spectroscopic methods are vital for the structural confirmation of this compound, particularly for verifying the presence and configuration of the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for distinguishing between cis and trans isomers. Both ¹H and ¹³C NMR provide key information based on chemical shifts and coupling constants. tutorchase.comnumberanalytics.com

In ¹H NMR, the vinylic protons (the hydrogens attached to the double bond) of cis and trans isomers exhibit different chemical shifts and coupling constants. tutorchase.com The coupling constant (J-value) between two vicinal protons on a double bond is characteristically smaller for a cis isomer (typically 6-14 Hz) compared to a trans isomer (typically 11-18 Hz). libretexts.orgblogspot.com This difference is a reliable method for assigning the stereochemistry. The chemical shifts of the vinylic protons are also distinct, though they can be influenced by other substituents in the molecule. blogspot.com

In ¹³C NMR, the carbons of the double bond and the adjacent allylic carbons will have different chemical shifts depending on the cis or trans configuration. The "steric compression" or gamma-gauche effect in the cis isomer typically causes the allylic carbons (C3 and C6 in this compound) to be more shielded (appear at a lower chemical shift, i.e., more upfield) compared to the corresponding carbons in the trans isomer. For example, in similar systems, the allylic carbons in a cis isomer can appear at around 27 ppm, while in the trans isomer they appear at around 32.5 ppm. core.ac.uk The alkene carbons themselves also show slight differences in chemical shifts, generally appearing in the 110-150 ppm range. bhu.ac.inoregonstate.edu

Table 2: Typical NMR Characteristics for Distinguishing Cis/Trans Alkene Isomers

Spectroscopic Parametercis Isomertrans IsomerReference
¹H NMR Vinylic Coupling Constant (³JHH)~6-14 Hz~11-18 Hz libretexts.orgblogspot.com
¹³C NMR Allylic Carbon Chemical Shift (δ)More shielded (upfield)Less shielded (downfield) core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the C=C double bond and provide strong evidence for its cis configuration.

The key diagnostic absorptions for alkenes include:

  • =C-H Stretch: This appears at a frequency just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). This distinguishes sp² hybridized C-H bonds from the sp³ C-H bonds of the alkyl chain, which appear just below 3000 cm⁻¹. orgchemboulder.com
  • C=C Stretch: The carbon-carbon double bond stretch for a cis-disubstituted alkene typically appears in the range of 1650-1660 cm⁻¹. msu.edu Due to the lack of symmetry, cis-alkenes generally show a more intense C=C stretching band than their trans counterparts, for which this vibration can sometimes be very weak or IR-inactive. spcmc.ac.in
  • =C-H Out-of-Plane Bend: This is often the most diagnostic peak for determining the substitution pattern of an alkene. For a cis-disubstituted alkene like this compound, a strong absorption band appears in the region of 675-730 cm⁻¹. spcmc.ac.inspectroscopyonline.com This is distinct from the corresponding band in a trans isomer, which appears at a much higher frequency (around 960-975 cm⁻¹). spcmc.ac.in
  • Table 3: Diagnostic IR Absorption Bands for this compound

    Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
    =C-H Stretch3000 - 3050Medium msu.eduspcmc.ac.in
    C=C Stretch~1658Medium to Weak msu.edu
    cis =C-H Out-of-Plane Bend675 - 730Strong spcmc.ac.inspectroscopyonline.com

    Compound Name Index

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and structural features through fragmentation analysis. Upon introduction into the mass spectrometer, the this compound molecule is ionized, most commonly forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound, which is nominally 196 Da for C₁₄H₂₈. asm.org

    The primary challenge in the mass spectrometry of alkenes is determining the precise location of the carbon-carbon double bond. Standard electron ionization (EI) often induces fragmentation through pathways that are not specific to the double bond position, leading to a complex pattern of hydrocarbon fragments that is characteristic of alkenes but not necessarily unique to a specific isomer. asm.org The fragmentation pattern is dominated by losses of alkyl radicals, resulting in a series of carbocation fragments.

    To overcome this limitation, specific techniques are employed to induce fragmentation that is diagnostic of the double bond's location. One effective method involves the chemical derivatization of the double bond prior to MS analysis. Reaction with dimethyl disulfide (DMDS), for example, creates a thioether adduct. researchgate.net During mass spectrometric analysis, cleavage occurs specifically at the carbon-carbon bond that was formerly the double bond, producing two major fragment ions whose masses directly indicate the original position of the unsaturation. researchgate.net Another advanced approach involves the collision-activated dissociation (CAD) or collision-induced dissociation (CID) of metal-adducted complexes of the alkene. bohrium.com This tandem mass spectrometry (MS/MS) technique can provide structurally informative fragmentation patterns that help localize the C=C bond. bohrium.com

    Hyphenated Techniques for Complex Mixture Analysis

    The analysis of this compound, especially from natural or industrial sources, rarely involves the pure compound. Instead, it is typically a component within a complex mixture of isomers and other compounds. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for such analyses.

    GC-MS for Trace Detection and Identification

    Gas chromatography-mass spectrometry (GC-MS) is the standard and most powerful tool for the detection and identification of volatile compounds like this compound. nih.gov In this technique, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The choice of stationary phase is critical for resolving different alkene isomers. researchgate.netresearchgate.net For instance, studies have shown that the elution order of cis- and trans-alkene isomers can vary significantly depending on the column's polarity. researchgate.net

    Following separation by GC, the eluted compounds are introduced directly into the mass spectrometer. The MS provides a mass spectrum for each separated component, acting as a highly specific detector. The combination of the retention time from the GC and the mass spectrum from the MS allows for confident identification. The identification of this compound in the essential oil of Salvia guaranitica has been confirmed using this method, based on its mass spectrum and retention index. nih.govsemanticscholar.org

    Table 1: GC-MS Data for Identification of this compound This table presents representative data used for the identification of this compound in a complex mixture analysis.

    ParameterValueReference
    Retention Time55.024 min nih.gov, semanticscholar.org
    Retention Index1389 nih.gov, semanticscholar.org
    Molecular FormulaC₁₄H₂₈ nih.gov, semanticscholar.org
    Molecular Weight196.378 Da nih.gov, semanticscholar.org

    LC-MS for Non-Volatile Derivatives or Mixtures

    While this compound itself is highly volatile and non-polar, making it unsuitable for direct analysis by liquid chromatography-mass spectrometry (LC-MS), this technique is invaluable for analyzing its non-volatile derivatives or for instances where it is part of a non-volatile mixture. Long-chain hydrocarbons are not readily ionized by common LC-MS sources like electrospray ionization (ESI). nih.gov

    Therefore, analysis by LC-MS necessitates chemical derivatization to introduce a functional group that is easily ionizable and provides better retention on LC columns. For example, a long-chain aldehyde, which has similar ionization challenges, can be derivatized to transform it into an ionizable and fluorescent analogue, enabling sensitive detection by LC-MS/MS. nih.gov This principle applies to this compound; if it were, for example, converted to a diol via oxidation, the resulting, less volatile product could be analyzed by LC-MS. Furthermore, LC-MS is the method of choice for analyzing complex lipids or reaction products that may be formed from tetradecene, such as the β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates formed from atmospheric reactions. pnas.org

    Quantitative Analysis and Analytical Method Validation

    Accurate quantification of this compound requires the development and validation of robust analytical methods. Method validation ensures that the chosen analytical procedure is reliable, reproducible, and fit for its intended purpose. The validation process involves assessing several key parameters, as outlined by international standards like those from the International Organization for Standardization (ISO). canada.ca

    Key validation parameters include:

    Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    Linearity : The demonstration that the instrument's response is proportional to the analyte concentration over a given range. Correlation coefficients (r²) are typically expected to be greater than 0.99. cenam.mx

    Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies on spiked samples. Average recovery for volatile organic compounds (VOCs) is often targeted within a 75-115% range. jst.go.jpresearchgate.net

    Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as repeatability (within-laboratory variation) and reproducibility (between-laboratory variation). For VOCs, target values for repeatability and reproducibility can be less than 10% and 25%, respectively. jst.go.jpresearchgate.net

    Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. cenam.mxcore.ac.uk

    Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cenam.mxcore.ac.uk

    Measurement Uncertainty : A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. core.ac.uk

    Table 2: Typical Analytical Method Validation Parameters for Volatile Hydrocarbons This table summarizes common performance criteria for the validation of quantitative analytical methods for volatile organic compounds like this compound, based on established protocols.

    ParameterTypical Acceptance Criterion/ValueReference
    Linearity (r²)> 0.99 cenam.mx
    Accuracy (Average Recovery)75.4% - 115% jst.go.jp, researchgate.net
    Precision (Repeatability, RSDr)0.78% - 9.6% jst.go.jp, researchgate.net
    Precision (Reproducibility, RSDR)3.6% - 21% jst.go.jp, researchgate.net
    LODSignal-to-Noise Ratio of 3:1 cenam.mx
    LOQSignal-to-Noise Ratio of 10:1 cenam.mx
    Measurement Uncertainty8.2% - 23% core.ac.uk

    Computational Chemistry for Spectral Prediction and Interpretation

    Computational chemistry has emerged as a powerful ally in the structural elucidation of molecules, including this compound. Quantum chemical calculations can predict various molecular properties and spectra, aiding in the interpretation of experimental data. spectroscopyonline.com This is particularly useful in mass spectrometry, where the fragmentation of isomers can be complex and difficult to interpret from first principles alone.

    Several computational approaches are used to predict mass spectra:

    Ab Initio and Density Functional Theory (DFT) Methods : These quantum mechanical methods can calculate the energies of the molecule and its various fragment ions, helping to predict the most likely fragmentation pathways. For instance, methods have been developed to predict the base peak (the most intense peak) in an EI-mass spectrum by calculating bond indices in the cation, which can indicate the weakest bonds prone to cleavage. anu.edu.au

    Rule-Based Systems : Software like ChemFrag combines a set of predefined fragmentation rules with quantum chemical calculations (often using faster semiempirical methods) to predict MS/MS fragmentation pathways. nih.gov This approach can generate plausible structures for observed fragment ions.

    Machine Learning : Modern approaches are increasingly combining computational chemistry with machine learning algorithms. These models are trained on large datasets of known mass spectra to predict the fragmentation patterns of new or unknown compounds with increasing accuracy. acs.org

    By comparing a computationally predicted mass spectrum with an experimentally obtained one, analysts can gain significant confidence in the structural assignment of an unknown peak, especially when authentic reference standards are unavailable. This is crucial for distinguishing between the many possible isomers of tetradecene.

    Applications and Emerging Technologies Utilizing Cis 4 Tetradecene

    Application in Insect Pest Management Research

    Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly integral to modern Integrated Pest Management (IPM) programs because they are species-specific, effective at low doses, and environmentally benign. mdpi.com Within this class of compounds, cis-4-Tetradecene and its derivatives have been identified as key components of insect pheromones, leading to their application in specialized pest control technologies.

    Research has established that specific derivatives of tetradecene act as sex pheromones for various insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, (Z)-9-tetradecene acetate (B1210297) is a component of the sex pheromone for the moth species Mythimna crassisigna. researchgate.net Similarly, a mixture of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate constitutes the sex pheromone of the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest. researchgate.net

    This knowledge is directly applied to the creation of pheromone lures and traps. These devices release a synthetic version of the pheromone, attracting the target pest. They serve two primary purposes in pest management:

    Monitoring and Surveillance: Traps baited with pheromone lures are used to monitor pest populations. scispace.com By counting the number of captured insects, growers can determine the presence and density of a pest, allowing them to make informed decisions about when control actions are necessary. farmbiosecurity.com.au

    Mass Trapping: In some cases, a high density of traps can be deployed to capture a large number of male insects, thereby reducing the mating success of the population and lowering subsequent larval densities. mdpi.comresearchgate.net Research on the Asian corn borer has shown that mass trapping with pheromone lures can effectively reduce adult density as well as the number of eggs and larvae. cabidigitallibrary.org

    The table below summarizes research findings on the use of tetradecene derivatives as insect pheromones.

    Insect SpeciesPheromone Component(s)Application Noted
    Mythimna crassisigna (Moth)(Z)‐9‐tetradecene acetate researchgate.netField-based pest monitoring researchgate.net
    Ostrinia furnacalis (Asian Corn Borer)(Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate researchgate.netMass trapping, mating disruption researchgate.net
    Mirid Bugs (Apolygus lucorum, Adelphocoris suturalis)Tetradecane (B157292) (related compound) showed high attractiveness nih.govPotential for use in field baits nih.govresearchgate.net
    Red Palm Weevil & Rhinoceros BeetleAggregation pheromones used for mass trapping scispace.comMonitoring and mass trapping scispace.com

    This table is generated based on available research data and is not exhaustive.

    Integrated Pest Management (IPM) is a holistic approach to pest control that combines biological, cultural, mechanical, and chemical methods to manage pests in an economically and environmentally sustainable manner. farmbiosecurity.com.auepa.gov IPM programs prioritize less risky control methods and use pesticides only as a last resort. epa.gov Pheromones derived from compounds like this compound are a cornerstone of many IPM strategies. mdpi.com

    The incorporation of this compound-based lures fits into the multi-tiered IPM framework:

    Monitoring and Identification: As a first step in IPM, pheromone traps allow for accurate monitoring of pest populations. epa.govncsu.edu This data helps growers determine if pest numbers have reached an "action threshold," the point at which control measures are economically justified. farmbiosecurity.com.au

    Prevention: While not a direct preventive measure, the information from monitoring helps in the timely implementation of preventive cultural practices like crop rotation or sanitation. agriculture.institute

    Control: When control is necessary, pheromone-based tactics offer a targeted, non-toxic option. epa.gov

    Mating Disruption: This involves permeating an area with a high concentration of the synthetic pheromone. This confuses the male insects and makes it difficult for them to locate females, thus disrupting the mating cycle and preventing the next generation of pests. mdpi.com This strategy is a viable alternative to broad-spectrum insecticides. researchgate.net

    Mass Trapping: As described earlier, deploying a large number of traps can significantly reduce the pest population. mdpi.com

    By using these pheromone-based tools, growers can often reduce their reliance on conventional chemical pesticides, which helps preserve beneficial insects, protect the environment, and prevent the development of pesticide resistance. mdpi.comresearchgate.net

    Development of Pheromone Lures and Traps

    Role as a Chemical Intermediate in Organic Synthesis

    The chemical structure of this compound, featuring a long hydrocarbon chain and a reactive double bond, makes it a valuable chemical intermediate or "building block". ontosight.aiverifiedmarketresearch.comihsmarkit.com In organic synthesis, building blocks are foundational compounds used to construct more complex molecules for a wide range of applications, including agrochemicals and specialty chemicals. verifiedmarketresearch.comwiley.com

    Due to its unsaturated nature, the double bond in this compound is a site for various chemical transformations. ontosight.ai It can serve as a precursor for a variety of long-chain saturated and functionalized molecules.

    Long-Chain Alcohols: Through reactions such as hydration or hydroboration-oxidation, the double bond can be converted into a hydroxyl group, yielding a tetradecanol. Conversely, long-chain fatty alcohols, which can be produced through fermentation, can be dehydrated to produce linear alpha-olefins like tetradecene. rsc.org

    Long-Chain Carboxylic Acids: Oxidative cleavage of the double bond can break the carbon chain and introduce carboxyl groups, leading to the formation of shorter-chain carboxylic acids.

    Long-Chain Esters: The alcohols and carboxylic acids derived from this compound can be further reacted through esterification to produce long-chain aliphatic esters. europa.eu These esters have applications in various industries.

    The versatility of this compound in these transformations makes it a key starting point for producing valuable long-chain compounds.

    Beyond its role as a precursor for simpler functionalized chains, this compound is a building block for more complex specialty and fine chemicals. verifiedmarketresearch.com Its 14-carbon skeleton is a useful scaffold, and the double bond provides a reactive handle for elaborate synthetic strategies, such as Grignard coupling and Wittig condensation, which are used to construct complex pheromone molecules. cabidigitallibrary.org The synthesis of agrochemicals, such as the insect pheromones discussed previously, is a prime example of its application as a building block for high-value specialty chemicals. ontosight.aiontosight.ai The demand for innovative and diverse building blocks is driven by research and development in sectors like pharmaceuticals and chemical manufacturing. verifiedmarketresearch.com

    Precursor for Long-Chain Alcohols, Acids, and Esters

    Potential in Materials Science Research

    While the primary applications of this compound are in pest management and as a chemical intermediate, its molecular structure suggests potential, though less explored, applications in materials science. The presence of a carbon-carbon double bond means that this compound can, in principle, undergo polymerization. ontosight.ai

    Polymerization of olefins is a fundamental process for creating a vast array of plastics and polymers. By functionalizing this compound to create specific monomers and then polymerizing them, it could be possible to synthesize novel polymers with unique properties imparted by the long alkyl side chains. These properties might include specific thermal characteristics, solubility, or flexibility. Currently, this remains an area of emerging research rather than established industrial application, with the broader field of materials science continually investigating new monomers and polymers for advanced applications. novapublishers.com

    Monomer in Polymerization Studies for Novel Materials

    While extensive research has been conducted on the polymerization of α-olefins (alpha-olefins) due to their higher reactivity, the polymerization of internal olefins like this compound presents both challenges and opportunities for creating polymers with unique architectures and properties. The steric hindrance around the internal double bond in this compound generally results in lower reactivity compared to its terminal isomer, 1-tetradecene (B72687). researchgate.net However, specific catalyst systems and reaction conditions can facilitate its incorporation into polymeric chains.

    Research into the polymerization of long-chain olefins is driven by the desire to produce materials with tailored thermal and mechanical properties. For instance, studies on the copolymerization of ethylene (B1197577) with long-chain α-olefins such as 1-tetradecene have demonstrated that the length of the olefin comonomer influences the catalytic activity and the properties of the resulting polymer. researchgate.net In some cases, longer chain α-olefins can lead to increased catalytic activity. researchgate.net

    Furthermore, the copolymerization of maleic anhydride (B1165640) with various α-olefins, including 1-tetradecene, has been successfully achieved through free radical polymerization. researchgate.netgoogle.com These copolymers, particularly after esterification, have shown potential in various applications. A study detailed the synthesis of a maleic anhydride-α-tetradecene copolymer, which was then esterified with long-chain alcohols to create comb-type copolymers.

    While direct polymerization of this compound is not widely documented, research on similar internal olefins provides insights into its potential. For example, studies on the metathesis of internal olefins demonstrate pathways to creating novel hydrocarbon structures. researchgate.netchemrxiv.org Additionally, the polymerization of functionalized cyclic olefins can result in polymers with controlled cis/trans stereochemistry, a factor that significantly impacts the material's properties, such as its melting temperature and whether it is amorphous or crystalline. researchgate.netmdpi.comresearchgate.net A study on the polymerization of 7-tetradecene (B6595692) oxide, which contains an internal double bond, showed that the cis and trans isomers exhibit different reaction kinetics. kpi.ua This suggests that the specific geometry of this compound would play a crucial role in its polymerization behavior and the characteristics of the resulting polymer.

    Table 1: Research Findings on the Polymerization of Tetradecene Isomers and Related Olefins

    Monomer(s)Catalyst/InitiatorPolymer TypeKey FindingsReference(s)
    Ethylene / 1-TetradeceneMetallocene CatalystCopolymerLonger chain 1-olefins, including 1-tetradecene, showed an increase in catalytic activity. researchgate.net
    Maleic Anhydride / α-TetradeceneBenzoyl PeroxideComb-type CopolymerSynthesized copolymer was esterified to produce additives for biodiesel.
    1-TetradeceneCp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalystHomopolymerProduced ultrahigh molecular weight poly(1-tetradecene). researchgate.net
    trans-7-TetradeceneRuthenium-based catalystPolyolefinThe olefin was first isomerized and then polymerized. usda.gov
    7-Tetradecene oxide (cis/trans mixture)Methyl trifluoromethansulfonatePolyetherThe cis isomer reacted faster than the trans isomer. kpi.ua

    Component in Lubricant Additive Research (Focus on chemical role, not property)

    The chemical properties of this compound make it a potential precursor and component in the synthesis of lubricant additives. Olefins, in general, are key intermediates in the production of various additives that enhance the performance of lubricants. straitsresearch.com Their primary chemical role is to provide a hydrocarbon backbone that can be functionalized to impart desired properties such as improved viscosity index, thermal stability, and anti-wear characteristics.

    Internal olefins, including isomers of tetradecene, are utilized in the synthesis of synthetic lubricants. google.com One of the key chemical reactions involving olefins for lubricant applications is oligomerization, where shorter-chain olefins are converted into higher molecular weight polyalphaolefins (PAOs). While α-olefins are more commonly used, internal olefins can also be oligomerized to produce base oils with specific viscosity characteristics. google.comgoogle.com

    Another significant chemical role of olefins is their use in the production of olefin copolymers as lubricant additives. For instance, copolymers of maleic anhydride and α-olefins, such as 1-tetradecene, are synthesized and then esterified. researchgate.net In this context, the tetradecene moiety provides the necessary oil solubility to the polymer, allowing it to function effectively as a viscosity index improver. The double bond in the olefin is consumed during the initial polymerization with maleic anhydride.

    Furthermore, the double bond of this compound offers a reactive site for various chemical modifications to produce other types of lubricant additives. For example, olefins can be sulfurized to produce olefin sulfides, which act as extreme pressure and anti-wear additives in lubricants. straitsresearch.com The olefin can also undergo reactions like epoxidation followed by ring-opening to form diols, which can then be esterified to create synthetic ester-based lubricants. researchgate.net A study demonstrated the isomerization of trans-7-tetradecene followed by polymerization to create biobased polyolefins for lubrication formulations, highlighting a pathway for converting internal olefins into lubricant components. usda.gov

    Table 2: Chemical Role of Tetradecene Isomers in Lubricant Additive Research

    Tetradecene IsomerChemical RoleResulting Additive/ComponentResearch FocusReference(s)
    1-TetradeceneComonomer in polymerizationPolyalphaolefins (PAOs)Production of synthetic lubricant base oils. google.com
    1-TetradeceneComonomer with maleic anhydrideEsterified copolymerSynthesis of viscosity index improvers. researchgate.net
    trans-7-TetradeceneMonomer after isomerizationPolyolefinCreation of biobased polyolefins for lubricants. usda.gov
    Internal C₁₃/C₁₄ OlefinsMonomer in oligomerizationSynthetic lubricant base oilProduction of base oils with specific viscosity. google.com

    Environmental Applications (e.g., as a marker or reference compound in studies)

    This compound has been identified in environmental and biological samples, suggesting its potential as a biomarker or a reference compound in various scientific studies. The detection and identification of such specific organic compounds can provide valuable information about biological processes, environmental contamination, and the origin of natural products.

    In the field of food science and chemotaxonomy, volatile organic compounds (VOCs) are analyzed to characterize and differentiate products from various geographical origins. A study on the volatile compounds in Iranian black teas identified this compound as one of the components. nih.gov Its presence, along with other VOCs, contributes to the unique aroma profile of the tea and can potentially serve as a chemical marker to distinguish it from other varieties.

    In chemical ecology, insects often rely on specific volatile compounds emitted by plants for host recognition. Research on mirid bugs, which are agricultural pests, has investigated the role of various plant volatiles in attracting these insects. While tetradecane, the saturated counterpart of tetradecene, was found to be a significant attractant, various isomers of tetradecene were also considered in these studies. researchgate.net The presence of specific alkene isomers in plant volatile blends can be crucial for insect behavior, indicating a potential role for this compound as a semiochemical (a chemical involved in communication).

    Furthermore, the analysis of industrial processes and their environmental impact can involve the identification of specific chemical markers. For instance, this compound has been identified as a component in the products of the catalytic dehydrogenation of n-tetradecane. acs.org This suggests that it could be used as a tracer to monitor such industrial processes or to identify sources of specific hydrocarbon emissions in the environment. The analytical methods for detecting such compounds in environmental matrices typically involve gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of individual components in complex mixtures. nih.govgreenpeace.to

    Table 3: Environmental and Biological Occurrence and Potential Application of this compound

    Source/ContextAnalytical MethodPotential ApplicationKey FindingReference(s)
    Iranian Black Tea VolatilesGC-MSChemotaxonomic MarkerIdentified as a volatile component contributing to the tea's profile. nih.gov
    n-Tetradecane DehydrogenationCapillary Gas ChromatographyIndustrial Process MarkerIdentified as one of the isomeric products. acs.org
    Insect-Plant InteractionsGC-EAD, GC-MSPotential SemiochemicalRelated compounds (tetradecane and other tetradecene isomers) are involved in host plant recognition by insects. researchgate.net

    Theoretical and Computational Studies on Cis 4 Tetradecene

    Conformational Analysis and Energy Landscapes

    Molecular mechanics is a computational method that models molecules as a collection of atoms held together by springs. youtube.com By using a set of parameters known as a force field, it calculates the steric energy of a given conformation, accounting for bond stretching, angle bending, torsional strain, and van der Waals interactions. youtube.com For a flexible molecule like cis-4-tetradecene, a conformational search is necessary to identify the various low-energy conformers. uci.edu Methods like the Monte Carlo search, where bonds are rotated randomly to generate new structures which are then energy-minimized, are efficient for exploring the potential energy surface and finding all relevant conformers within a few kcal/mol of the global minimum. uci.edu The relative populations of these conformers are governed by a Boltzmann distribution, meaning that at room temperature, multiple conformations can coexist. uci.edu

    While specific studies on this compound are not prevalent, the application of this methodology would involve systematically rotating the single bonds along the alkyl chains to identify stable conformers. The results would typically be presented in a table listing the relative energies of each unique conformer found.

    Table 1: Illustrative Example of Molecular Mechanics Data for this compound Conformers This table is a hypothetical illustration of typical data obtained from molecular mechanics calculations.

    Conformer IDDihedral Angles (C2-C3-C4-C5, C5-C6-C7-C8, etc.)Relative Steric Energy (kcal/mol)Population at 298 K (%)
    1 (Global Minimum) anti, anti, anti...0.0045
    2 gauche, anti, anti...+0.9515
    3 anti, gauche, anti...+1.1012
    4 gauche, gauche, anti...+1.905

    Density Functional Theory (DFT) Studies on Conformers

    Density Functional Theory (DFT) is a more rigorous, quantum mechanics-based method used to investigate the electronic structure of molecules. numberanalytics.com It offers a good balance between computational cost and accuracy, making it a popular choice for studying molecular systems. numberanalytics.comnumberanalytics.com In the context of conformational analysis, the geometries of low-energy conformers identified by molecular mechanics are often re-optimized using DFT to obtain more accurate structures and relative energies. researchgate.netresearchgate.net

    DFT studies on the polymerization of dienes catalyzed by metal complexes have demonstrated its utility in clarifying reaction mechanisms and stereoselectivity, where the precise energies of different conformers and transition states are critical. mdpi.com For this compound, DFT calculations would provide a more refined energy landscape, confirming the stability ordering of conformers and providing accurate geometric parameters such as bond lengths and angles for each.

    Electronic Structure and Reactivity Predictions

    Computational methods are instrumental in predicting the chemical behavior of molecules by analyzing their electronic structure.

    Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org The LUMO is the lowest-energy orbital without electrons and relates to the molecule's capacity to be an electrophile or electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. numberanalytics.com

    For an alkene like this compound, the HOMO is the pi (π) orbital of the C=C double bond, while the LUMO is the corresponding antibonding pi (π*) orbital. This makes the double bond the primary site for electrophilic attack. A DFT study on the Alder-ene reaction of n-tetradecene with heptanal (B48729) calculated the energies of these frontier orbitals. researchgate.net

    Table 2: Calculated Frontier Molecular Orbital Energies for n-Tetradecene Data sourced from a B3LYP/6-311G(d,p) level of theory calculation. researchgate.net

    Molecular OrbitalEnergy (Hartree)Energy (eV)
    HOMO -0.239-6.50
    LUMO 0.0461.25
    HOMO-LUMO Gap 0.2857.75

    Reaction Pathway and Transition State Calculations

    Theoretical chemistry allows for the detailed mapping of reaction mechanisms by calculating the potential energy surface that connects reactants to products. ucsb.edu A key goal is to locate the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. numberanalytics.comwikipedia.org Methods like DFT are widely used to calculate the structures and energies of reactants, products, and transition states. numberanalytics.commdpi.com

    A theoretical study characterized the mechanism of the Alder-ene reaction between n-tetradecene and heptanal using DFT. researchgate.net The calculations revealed an exothermic reaction with a significant activation energy. The transition state involves the concerted, asynchronous formation and breaking of bonds, including the shift of a hydrogen atom from the alkene (the "ene") to the aldehyde (the "enophile"). researchgate.net The study successfully modeled the reaction pathway and calculated key thermodynamic and kinetic parameters. researchgate.net

    Table 3: Calculated Thermodynamic and Kinetic Data for the Alder-ene Reaction of n-Tetradecene and Heptanal Data sourced from a B3LYP/6-311G(d,p) level of theory calculation. researchgate.net

    ParameterValue (kcal/mol)
    Reaction Energy (ΔE₀) -12.6
    Activation Energy (Eₐ) 23.5
    Enthalpy of Reaction (ΔH) -13.0
    Gibbs Free Energy of Reaction (ΔG) -1.7
    Enthalpy of Activation (ΔH‡) 21.1
    Gibbs Free Energy of Activation (ΔG‡) 34.2

    Spectroscopic Data Prediction and Validation

    Computational methods can predict various types of spectroscopic data. For instance, after optimizing a molecule's geometry, a frequency calculation can be performed to predict its vibrational spectrum (e.g., Infrared and Raman). ucsb.edu These calculations yield the frequencies and intensities of the vibrational modes. Comparing the computed spectrum with an experimental one is a common way to validate the accuracy of the computational model and confirm the structure of the synthesized compound. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental results to elucidate the conformational preferences of a molecule in solution. researchgate.net While specific computational spectroscopic studies for this compound are not widely published, this approach remains a standard and powerful tool for the structural elucidation of organic molecules.

    Computational NMR and IR Spectral Simulations

    Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are powerful tools for the structural elucidation of molecules like this compound. These methods, rooted in quantum chemistry, allow for the prediction of spectral features, which can then be compared with experimental data to confirm molecular structures and investigate conformational preferences.

    Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

    Theoretical NMR chemical shifts can be calculated using various computational methods, with Density Functional Theory (DFT) being a common choice. The process typically involves:

    Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

    Magnetic Shielding Tensor Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) are computed.

    Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

    These simulations can predict the chemical shifts for the unique hydrogen and carbon atoms in the this compound molecule, aiding in the assignment of peaks in an experimental spectrum.

    Infrared (IR) Spectroscopy Simulation:

    Computational IR spectroscopy predicts the vibrational frequencies and intensities of a molecule. The methodology involves:

    Geometry Optimization: Similar to NMR simulations, the molecule's geometry is first optimized.

    Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation determines the energies of the normal modes of vibration.

    Spectrum Generation: The calculated frequencies and their corresponding intensities are plotted to generate a theoretical IR spectrum.

    For this compound, these simulations can help identify characteristic vibrational modes, such as the C-H stretching of the alkene and alkane portions and the C=C double bond stretching, providing a theoretical fingerprint of the molecule.

    Table 1: Illustrative Predicted Spectroscopic Data for cis-4-Tetradecene Note: This table is for illustrative purposes, as specific computational studies on this compound are not readily available. The values represent typical ranges for similar structures.

    Spectroscopic Data Type Atom/Bond **Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) **
    ¹H NMR Alkene (-CH=CH-) 5.3 - 5.5
    Allylic (-CH₂-C=C) 1.9 - 2.1
    Alkyl (-CH₂-) 1.2 - 1.4
    Terminal Methyl (-CH₃) 0.8 - 1.0
    ¹³C NMR Alkene (-C=C-) 120 - 140
    Alkyl (-CH₂) 20 - 40
    Terminal Methyl (-CH₃) ~14
    IR Spectroscopy =C-H Stretch 3000 - 3100
    C-H Stretch (alkane) 2850 - 3000
    C=C Stretch 1640 - 1680

    Mass Spectrometry Fragmentation Modeling

    Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of compounds. This compound has been identified in various complex mixtures, such as in black teas and as a metabolite, using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govsemanticscholar.org In these analyses, the molecule is identified by its molecular ion peak and its characteristic fragmentation pattern.

    Computational modeling of mass spectrometry fragmentation can predict the mass-to-charge ratio (m/z) and relative abundance of the fragments that are formed when a molecule is ionized in a mass spectrometer. The modeling process typically involves:

    Ionization Simulation: The initial step is to model the formation of the molecular ion (M⁺).

    Fragmentation Pathway Analysis: Computational algorithms explore various possible bond cleavages and rearrangements to identify the most likely fragmentation pathways. The stability of the resulting fragment ions and neutral losses is calculated to predict the most abundant peaks in the spectrum.

    For this compound (molar mass 196.37 g/mol ), the molecular ion peak would be observed at an m/z of 196. semanticscholar.orgoup.comnih.gov Common fragmentation patterns for alkenes involve allylic cleavage and other rearrangements, leading to a series of smaller fragment ions. Modeling these pathways helps in interpreting experimental mass spectra and confirming the identity of the isomer.

    Table 2: Predicted Major Fragments in the Mass Spectrum of cis-4-Tetradecene Note: This table is illustrative and based on general fragmentation patterns for alkenes.

    Fragment Ion Proposed Structure m/z Value
    [C₁₄H₂₈]⁺ Molecular Ion 196
    [C₉H₁₉]⁺ Cleavage at the double bond with H transfer 127
    [C₇H₁₃]⁺ Allylic cleavage 97
    [C₆H₁₁]⁺ Allylic cleavage 83
    [C₅H₉]⁺ Allylic cleavage 69
    [C₄H₇]⁺ Allylic cleavage 55
    [C₃H₅]⁺ Allylic cleavage 41

    Molecular Dynamics Simulations for Intermolecular Interactions

    Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions that govern the bulk properties of substances like this compound.

    The process for conducting MD simulations of this compound would involve:

    System Setup: A simulation box is created containing multiple molecules of this compound, often with a solvent if interactions in solution are of interest.

    Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to the molecules.

    Simulation Run: The simulation is run for a specified amount of time, during which the positions and velocities of the atoms are calculated at each time step by solving Newton's equations of motion.

    Trajectory Analysis: The resulting trajectory is analyzed to determine various properties, such as radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference molecule.

    For this compound, MD simulations could reveal information about how the molecules pack in the liquid state and the nature of the van der Waals forces between the long hydrocarbon chains. This can help in understanding physical properties such as viscosity, density, and diffusion coefficients.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity (if applicable)

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This approach is widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. researchgate.net

    The development of a QSAR model involves several key steps:

    Data Collection: A dataset of compounds with known biological activities is compiled.

    Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

    Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

    Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

    Currently, there is no widely reported specific biological activity for this compound in the scientific literature. Therefore, the application of QSAR modeling is not directly applicable at this time. Should a biological activity be identified in the future, QSAR models could be developed to predict the activity of related alkene structures and guide the design of new compounds with desired properties. For instance, a related field, Quantitative Structure-Retention Relationship (QSRR), has been used to predict the gas chromatographic retention indices of alkenes, demonstrating the utility of structure-based predictive modeling for this class of compounds. researchgate.net

    Future Research Directions and Unexplored Avenues for Cis 4 Tetradecene

    Development of Novel and Sustainable Synthetic Methodologies

    The development of efficient and environmentally benign methods for synthesizing cis-4-tetradecene is a critical area for future research. Traditional synthetic routes often involve multi-step processes with stoichiometric reagents and harsh reaction conditions, leading to significant waste and high costs. nih.govbeilstein-journals.org Future efforts should focus on catalytic and biocatalytic approaches that offer greater atom economy and sustainability.

    Key research directions include:

    Metathesis-Based Syntheses: Olefin metathesis offers a powerful tool for the synthesis of alkenes. nih.gov Research into novel, highly selective catalysts for the cross-metathesis of shorter-chain alkenes could provide a direct and efficient route to this compound. The challenge lies in achieving high cis-selectivity, as many existing catalysts favor the trans-isomer. nih.gov

    Biocatalytic Routes: The use of engineered microorganisms or isolated enzymes presents a promising green alternative to chemical synthesis. nih.govresearchgate.net Research could focus on identifying or engineering enzymes, such as desaturases and fatty acid synthases, to produce this compound from renewable feedstocks like fatty acids. researchgate.netasm.org This approach could lead to more sustainable and potentially cost-effective production methods. researchgate.net

    Electrochemical Synthesis: Electrochemical methods for alkyne semi-hydrogenation are emerging as a sustainable way to produce cis-alkenes. Developing an electrochemical process for the synthesis of this compound could offer a mild and highly selective alternative to traditional catalytic hydrogenation.

    Palladium-Catalyzed Cross-Coupling: Advances in palladium-catalyzed cross-coupling reactions offer opportunities for the stereoselective synthesis of cis-alkenes. rsc.org Further research into ligands and reaction conditions that favor the formation of the cis-isomer of 4-tetradecene is warranted.

    Table 1: Comparison of Potential Synthetic Methodologies for this compound

    MethodologyPotential AdvantagesKey Research Challenges
    Olefin Metathesis High atom economy, potential for direct synthesis. nih.govAchieving high cis-selectivity, catalyst stability and cost. nih.gov
    Biocatalysis Use of renewable feedstocks, environmentally friendly. nih.govresearchgate.netEnzyme discovery and engineering, optimizing yields. nih.gov
    Electrochemistry Mild reaction conditions, high selectivity.Scalability, electrode material development.
    Palladium-Coupling High stereoselectivity possible. rsc.orgLigand design, cost of catalyst.

    Exploration of Undiscovered Biological Roles and Ecological Interactions

    While some long-chain alkenes are known to function as pheromones, the full spectrum of biological activities for this compound remains to be elucidated. mdpi.comnih.gov Future research should delve into its potential roles beyond insect communication.

    Potential areas of investigation include:

    Pheromonal Activity in Other Species: Systematic screening of this compound for pheromonal or allelochemical activity in a wider range of insects and other organisms could reveal new ecological interactions. mdpi.comnih.gov The compound 1-tetradecene (B72687), a related alkene, has been identified as a component of the aggregation pheromone of the flour beetle Tribolium confusum. researchgate.net

    Plant-Insect Interactions: The role of plant-emitted alkenes in attracting or repelling insects is an active area of research. frontiersin.orgnih.govresearchgate.net Investigating the presence of this compound in plant volatiles and its effect on insect behavior could lead to new strategies for pest management. nih.govcornell.edu

    Antimicrobial and other Bioactivities: Long-chain unsaturated hydrocarbons can exhibit various biological activities. Research into the potential antimicrobial, antifungal, or cytotoxic properties of this compound could open doors to new pharmaceutical or agricultural applications.

    Intra-organismal Roles: The presence of long-chain alkenes in the cuticular lipids of insects suggests they may play a role in preventing desiccation and protecting against pathogens. Further investigation into the specific function of this compound in this context is needed.

    Integration of this compound in Advanced Functional Materials

    The unique chemical structure of this compound, a long-chain alkene, makes it a candidate for incorporation into advanced functional materials. ontosight.ai The double bond provides a reactive site for polymerization and functionalization.

    Future research could explore:

    Polymer Synthesis: Alkenes are fundamental monomers for addition polymerization, leading to the formation of polyalkenes. studymind.co.uk The incorporation of this compound into polymers could be used to modify their physical properties, such as flexibility and melting point. Research into the ring-opening metathesis polymerization (ROMP) of cyclic olefins has shown that the incorporation of large cycloalkene rings can control properties like the glass transition temperature and hydrophobicity of the resulting polymers. acs.org Similar principles could be applied by incorporating long-chain alkenes like this compound as comonomers.

    Functionalized Surfaces: The alkene functional group can be used to graft this compound onto surfaces, creating materials with tailored properties such as hydrophobicity or specific binding capabilities.

    Advanced Lubricants: Polyalpha-olefins (PAOs), which are used as high-performance lubricants, are produced from the polymerization of alpha-olefins like 1-tetradecene. google.com Investigating the polymerization of this compound could lead to the development of novel lubricants with unique properties.

    Nanomaterials: The functionalization of nanomaterials with organic molecules is a key area of materials science. americanelements.com Attaching this compound to nanoparticles could create new hybrid materials with applications in areas such as drug delivery or catalysis.

    Application of Machine Learning and AI in this compound Research

    Potential applications include:

    Predicting Chemical Properties: ML models can be trained to predict the physical and chemical properties of molecules, including long-chain alkenes. acs.orgresearchgate.netresearchgate.net This could facilitate the design of experiments and the screening of potential applications for this compound without the need for extensive laboratory work.

    Designing Synthetic Pathways: AI-powered retrosynthesis tools can help chemists design more efficient and sustainable synthetic routes to complex molecules. pharmafeatures.comshootsbysyngenta.com Applying these tools to this compound could identify novel and more economical production methods.

    Identifying New Biological Activities: ML models can be used to predict the biological activity of compounds based on their structure. This could be employed to screen for potential new pheromonal or other biological roles of this compound.

    Optimizing Reaction Conditions: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.

    Table 2: Potential AI and Machine Learning Applications in this compound Research

    Application AreaSpecific TaskPotential Impact
    Property Prediction Predict boiling point, viscosity, reactivity. acs.orgresearchgate.netReduced experimental cost and time.
    Synthesis Design Propose novel and efficient synthetic routes. pharmafeatures.comshootsbysyngenta.comMore sustainable and economical production.
    Bioactivity Screening Identify potential new pheromonal or medicinal uses.Accelerated discovery of new applications.
    Process Optimization Optimize reaction yields and selectivity.Improved manufacturing efficiency.

    Interdisciplinary Research Synergies (e.g., Chemistry-Biology-Engineering)

    The full potential of this compound research can only be realized through a highly interdisciplinary approach that integrates expertise from chemistry, biology, and engineering. mdpi.comnih.govusda.govnih.gov

    Key areas for synergistic research include:

    Chemical Ecology and Synthetic Biology: Combining the expertise of chemical ecologists who identify and characterize new pheromones with that of synthetic biologists who can engineer metabolic pathways for their production in microorganisms or plants. nih.govmdpi.comnih.gov This synergy could lead to a pipeline for the rapid discovery and sustainable production of novel pest control agents.

    Materials Science and Organic Chemistry: Collaboration between materials scientists and organic chemists is essential for the design and synthesis of new polymers and functional materials incorporating this compound. studymind.co.ukacs.org

    Computational Science and Experimental Chemistry: The integration of computational modeling and AI with experimental work can create a powerful feedback loop for accelerating research and development. pharmafeatures.comacs.org

    Entomology and Engineering: Entomologists can identify key insect behaviors that can be targeted with pheromones like this compound, while engineers can design and optimize controlled-release dispensers and traps for their effective application in the field.

    Challenges and Opportunities in this compound Research

    Despite the numerous opportunities, research on this compound also faces several challenges.

    Challenges:

    Stereoselective Synthesis: The controlled synthesis of the cis-isomer of 4-tetradecene remains a significant challenge, as many synthetic methods favor the more stable trans-isomer. nih.gov

    Low Natural Abundance: The low concentrations of pheromones in insects make their isolation and identification difficult and costly. rsc.org

    Complexity of Biological Systems: Understanding the precise role of this compound in complex ecological interactions requires sophisticated analytical and experimental techniques.

    Scale-up of Production: Scaling up the production of this compound, whether through chemical or biological routes, to meet potential industrial demand can be a significant hurdle. nih.gov

    Opportunities:

    Green Chemistry: The demand for sustainable and environmentally friendly products provides a strong impetus for the development of green synthetic methods for this compound. beilstein-journals.org

    Integrated Pest Management: There is a growing need for alternatives to conventional pesticides, and pheromone-based strategies offer a highly specific and non-toxic approach to pest control. nih.govusda.gov

    Bio-based Materials: The development of new bio-based polymers and materials is a major area of research, and this compound could serve as a valuable bio-based building block.

    Technological Advances: Advances in analytical instrumentation, high-throughput screening, and computational power are continually opening up new possibilities for research.

    Q & A

    Basic Research Questions

    Q. What are the optimal methods for synthesizing cis-4-Tetradecene with high stereochemical purity?

    • Methodology : Use catalytic hydrogenation of 4-tetradecyne with Lindlar catalyst (palladium-based) to ensure cis selectivity. Purity can be validated via gas chromatography (GC) coupled with mass spectrometry (MS) to detect stereoisomeric impurities .
    • Key Considerations : Monitor reaction temperature (20–25°C) to avoid over-hydrogenation and byproduct formation. Quantify purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on alkene proton splitting patterns (J = 10–12 Hz for cis isomers) .

    Q. How can spectroscopic techniques confirm the structural configuration of cis-4-Tetradecene?

    • Methodology :

    • Infrared (IR) Spectroscopy : Identify C=C stretching vibrations near 1650–1680 cm⁻¹, characteristic of cis alkenes .
    • ¹³C NMR : Compare chemical shifts of allylic carbons (δ 25–30 ppm for cis vs. δ 20–25 ppm for trans) .
    • Mass Spectrometry (MS) : Use fragmentation patterns to differentiate isomers (e.g., McLafferty rearrangements for cis alkenes) .

    Q. What are the standard protocols for quantifying cis-4-Tetradecene in complex mixtures?

    • Methodology : Employ reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm). Calibrate using pure cis-4-Tetradecene standards. Validate recovery rates (>95%) via spiked samples .

    Advanced Research Questions

    Q. How do experimental parameters influence the isomerization kinetics of cis-4-Tetradecene under varying catalytic conditions?

    • Methodology :

    • Design a kinetic study using Arrhenius plots to evaluate activation energy (Eₐ) under thermal (70–120°C) and catalytic (e.g., iodine, UV light) conditions.
    • Monitor isomerization via real-time Raman spectroscopy to track C=C bond changes .
      • Data Contradiction Analysis : Compare results with literature values, accounting for solvent polarity effects (e.g., hexane vs. ethanol) and catalyst poisoning risks .

    Q. What statistical approaches resolve contradictions in thermodynamic data (e.g., ΔHf, vapor pressure) across studies?

    • Methodology :

    • Conduct meta-analysis of published data, applying Grubbs’ test to identify outliers.
    • Validate via multi-method consistency checks (e.g., calorimetry vs. computational DFT calculations).
      • Key Insight : Discrepancies often arise from impurities in sample preparation or inconsistent temperature calibration .

    Q. How can computational models predict the physicochemical behavior of cis-4-Tetradecene in nonpolar solvents?

    • Methodology :

    • Use molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation shells and diffusion coefficients.
    • Validate predictions against experimental viscosity and density measurements.
      • Advanced Consideration : Incorporate polarizable force fields to improve accuracy for long-chain alkenes .

    Q. What experimental designs minimize stereochemical degradation during long-term storage of cis-4-Tetradecene?

    • Methodology :

    • Test inert gas (argon) purging vs. antioxidant additives (e.g., BHT).
    • Monitor degradation via periodic GC-MS and compare Arrhenius shelf-life projections .

    Ethical and Reproducibility Considerations

    Q. How can researchers ensure reproducibility in cis-4-Tetradecene studies despite batch-to-batch variability?

    • Guidelines :

    • Document synthesis protocols (catalyst lot numbers, solvent purity grades) in supplemental materials.
    • Share raw chromatographic data and NMR spectra in open-access repositories .

    Q. What ethical practices are critical when reporting contradictory data on cis-4-Tetradecene’s environmental toxicity?

    • Recommendations :

    • Disclose funding sources and potential conflicts of interest.
    • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .

    Data Presentation Standards

    • Tables : Include retention times (GC), spectroscopic peaks (NMR/IR), and computational parameters (e.g., DFT functional used) .
    • Figures : Use 3D molecular renderings (e.g., PyMOL) to illustrate stereochemistry .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.